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Cat. No.: B078150

Get Quote

For: Researchers, scientists, and drug development professionals engaging in advanced

fluorescence microscopy.

Executive Summary
Single-molecule imaging has emerged as a powerful technique for elucidating complex

biological mechanisms at the molecular level. The choice of fluorophore is paramount to the

success of these experiments. Rhodamine 6G (R6G), a xanthene dye, stands out due to its

exceptional photophysical properties, including a high fluorescence quantum yield, excellent

photostability, and a large extinction coefficient.[1][2] This application note provides a

comprehensive guide to utilizing the Rhodamine 6G cation for single-molecule imaging

studies. We will delve into the underlying principles, provide detailed protocols for sample

preparation and imaging, and offer insights into data analysis and troubleshooting. Our

objective is to equip researchers with the necessary knowledge to design and execute robust

single-molecule experiments with high fidelity.
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Introduction: Why Rhodamine 6G for Single-
Molecule Studies?
The ability to observe individual molecules provides unprecedented insights into their behavior,

dynamics, and interactions, free from the averaging effects inherent in ensemble

measurements.[3] Rhodamine 6G is particularly well-suited for such demanding applications.

Its cationic nature can influence its interaction with biomolecules and surfaces, a factor that can

be leveraged in experimental design.

Key advantages of Rhodamine 6G include:

High Quantum Yield: R6G exhibits a high fluorescence quantum yield, meaning it efficiently

converts absorbed light into emitted fluorescence, leading to brighter signals from single

molecules.[1]

Photostability: It demonstrates remarkable resistance to photobleaching, allowing for longer

observation times of individual molecules before they are irreversibly destroyed by light.[2][4]

Spectral Properties: Its absorption and emission spectra are well-separated, minimizing

crosstalk in multi-color experiments.

Commercial Availability: R6G and its derivatives are widely available with various chemical

modifications for straightforward conjugation to biomolecules.

However, like all fluorophores, R6G is susceptible to photoblinking—a reversible transition to a

non-emissive dark state—which needs to be carefully managed.[3][5][6] This guide will provide

strategies to mitigate these effects.

Core Principles & Experimental Design
A successful single-molecule imaging experiment hinges on meticulous planning and

optimization. Here, we outline the critical considerations.

Photophysics of Rhodamine 6G
Understanding the photophysical behavior of R6G is crucial for experimental design and data

interpretation. Key parameters are summarized in the table below.
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Property Typical Value
Significance in Single-
Molecule Imaging

Absorption Maximum (λ_abs_) ~530 nm
Dictates the choice of laser

excitation source.

Emission Maximum (λ_em_) ~555 nm
Determines the appropriate

emission filters for detection.

Quantum Yield (Φ_f_) > 0.9

High quantum yield results in a

brighter signal, improving

signal-to-noise.[1]

Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹

High extinction coefficient

leads to efficient light

absorption.[1]

Fluorescence Lifetime (τ_f_) ~4 ns

Can be used to probe the local

environment of the

fluorophore.

Note: These values can be influenced by the local chemical environment, such as solvent

polarity and pH.

Surface Passivation and Immobilization
To observe single molecules for extended periods, they must be immobilized on a surface.[7][8]

This surface must be carefully prepared to prevent non-specific binding of molecules, which

can create a high background signal and obscure the molecules of interest.[9][10][11]

Surface Passivation Strategies:

PEGylation: Coating glass coverslips with polyethylene glycol (PEG) is a widely used

method to create a protein-resistant surface.[9][12] A small fraction of biotinylated PEG can

be included to allow for specific immobilization of streptavidin-coated molecules.[12][13]

DDS-Tween-20 (DT20): A newer method involving a self-assembled layer of Tween-20 on a

dimethyldichlorosilane (DDS) coated surface has been shown to reduce non-specific binding

even further than PEGylation.[9][10]
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Immobilization Strategy:

The most common and robust method for immobilizing biomolecules is the biotin-streptavidin

interaction.[7] This involves:

Biotinylating the molecule of interest.

Passivating a glass surface with a mixture of PEG and biotin-PEG.

Incubating the surface with streptavidin (or neutravidin).

Introducing the biotinylated sample, which will bind to the surface-tethered streptavidin.[11]

The Imaging Buffer: A Critical Component for
Fluorophore Stability
The composition of the imaging buffer is arguably one of the most critical factors for successful

single-molecule imaging. Its primary role is to minimize photoblinking and photobleaching,

thereby extending the observation time of single molecules. This is primarily achieved through

the use of an oxygen scavenging system (OSS) and triplet state quenchers.[14][15][16]

Common Oxygen Scavenging Systems:

Glucose Oxidase/Catalase (GODCAT): This system uses glucose oxidase to remove

dissolved oxygen and catalase to break down the hydrogen peroxide byproduct.[14][17]

Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD): This system can achieve

lower dissolved oxygen concentrations than GODCAT, leading to improved dye stability for

some fluorophores.[14][16][17]

Triplet State Quenchers:

Compounds like Trolox (a vitamin E analog) can help to quench the long-lived triplet state of

the fluorophore, reducing blinking and photobleaching.

Experimental Protocols
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Here, we provide detailed, step-by-step protocols for a typical single-molecule imaging

experiment using R6G.

Protocol 1: Preparation of Passivated Coverslips
This protocol describes the preparation of PEG-passivated coverslips for single-molecule

imaging.

Materials:

Glass coverslips (No. 1.5)

Acetone, isopropanol

1 M Potassium hydroxide (KOH)

Vectabond™ or similar aminosilanization reagent

Methoxy-PEG-SVA and Biotin-PEG-SVA (5 kDa)

Sodium bicarbonate buffer (0.1 M, pH 8.5)

Nitrogen gas source

Sonicator

Procedure:

Cleaning: Sonicate coverslips sequentially in acetone, isopropanol, and 1 M KOH for 30

minutes each, with thorough rinsing with Milli-Q water between each step.[13]

Aminosilanization: Treat the cleaned coverslips with Vectabond™ according to the

manufacturer's instructions to create an amine-reactive surface.

PEGylation:

Prepare a solution of mPEG-SVA and Biotin-PEG-SVA (typically a 20:1 to 50:1 molar ratio)

in 0.1 M sodium bicarbonate buffer. The total PEG concentration should be around 20-30

mg/mL.
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Sandwich a droplet of the PEG solution between two aminosilanized coverslips and let it

react for at least 3 hours in a humid chamber.

Washing and Storage:

Carefully separate the coverslips and rinse them extensively with Milli-Q water.

Dry the coverslips under a stream of nitrogen gas.

Store the passivated coverslips in a vacuum desiccator at -20°C for up to several weeks.

[18]

Protocol 2: Sample Immobilization and Imaging
This protocol details the construction of a flow chamber, immobilization of R6G-labeled

molecules, and preparation for imaging.

Materials:

PEG-passivated coverslip (from Protocol 1)

Microscope slide

Double-sided tape

Epoxy

Streptavidin or Neutravidin solution (0.1-0.2 mg/mL in T50 buffer: 10 mM Tris-HCl pH 8.0, 50

mM NaCl)

Biotinylated, R6G-labeled sample

Imaging Buffer (e.g., T50 buffer supplemented with an oxygen scavenging system and

Trolox)

Procedure:

Flow Chamber Assembly:
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Create channels on a microscope slide using double-sided tape.

Place the passivated coverslip over the tape, creating a sealed channel.

Seal the edges with epoxy and allow it to cure.

Streptavidin Incubation:

Introduce ~50 µL of the streptavidin solution into the flow chamber.

Incubate for 5-10 minutes.

Wash the chamber with 100 µL of T50 buffer to remove unbound streptavidin.

Sample Immobilization:

Dilute your biotinylated, R6G-labeled sample to a pM concentration in T50 buffer. The

optimal concentration will need to be determined empirically to achieve a suitable density

of single molecules.

Introduce the diluted sample into the chamber and incubate for 5-10 minutes.

Wash with 100 µL of T50 buffer to remove unbound sample.

Imaging:

Introduce the final imaging buffer containing the oxygen scavenging system.

Mount the slide on a Total Internal Reflection Fluorescence (TIRF) microscope.[19][20]

Locate the focal plane and begin data acquisition.

Instrumentation and Data Acquisition
A TIRF microscope is the instrument of choice for single-molecule imaging of surface-

immobilized molecules.[20][21] The TIRF configuration selectively excites fluorophores within

~100 nm of the coverslip surface, dramatically reducing background fluorescence from the bulk

solution and improving the signal-to-noise ratio.[20]
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Key Microscope Components:
Laser Source: A laser with an emission wavelength that overlaps with the absorption peak of

R6G (e.g., 532 nm).

Objective: A high numerical aperture (NA > 1.45) objective is required to achieve total

internal reflection.

Detector: An Electron Multiplying CCD (EMCCD) camera is typically used for its ability to

detect the low light levels from single fluorophores.[22]

Filters: Appropriate dichroic mirrors and emission filters are needed to separate the

fluorescence emission from the excitation light.

Data Acquisition Parameters:
Laser Power: Use the lowest laser power necessary to achieve a good signal-to-noise ratio

to minimize photobleaching.

Exposure Time: Typical exposure times range from 50 to 200 ms. Shorter exposure times

can capture faster dynamics but may result in a lower signal.

Acquisition Duration: Acquire data for as long as possible to observe the full lifetime of the

molecules before they photobleach.

Data Analysis Workflow
The output of a single-molecule imaging experiment is a time series of images (a movie). The

analysis of this data involves several steps to extract meaningful quantitative information.

Identifying Single Molecules
The first step is to identify the locations of individual molecules in the movie. This is typically

done by finding diffraction-limited spots with a signal significantly above the background.

Extracting Fluorescence Trajectories
Once the molecules are identified, the fluorescence intensity at each location is measured over

time to generate a fluorescence trajectory for each molecule.
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Analysis of Trajectories
These trajectories contain a wealth of information. For example, in a single-molecule FRET

experiment, the intensities of the donor and acceptor fluorophores are used to calculate the

FRET efficiency over time, revealing conformational changes in the molecule. Statistical

methods, such as Hidden Markov Models (HMMs), can be used to objectively identify different

states within the trajectories and determine the kinetics of transitions between them.[23][24][25]

[26]

Visualizing the Workflow
The entire process from sample preparation to data analysis can be visualized as a sequential

workflow.

Sample & Surface Preparation Data Acquisition Data Analysis

Coverslip Cleaning Surface Passivation (PEG) Flow Cell Assembly Molecule Immobilization TIRF Microscopy Movie Acquisition Spot Identification Intensity Trajectory Extraction Hidden Markov Modeling Kinetic & State Analysis

Click to download full resolution via product page

Figure 1: A schematic overview of the single-molecule imaging workflow.
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Problem Possible Cause(s) Suggested Solution(s)

High background fluorescence

Incomplete surface

passivation; autofluorescent

impurities in reagents.

Improve surface passivation

protocol; use high-purity

reagents; pre-bleach the

surface with the laser.

Molecules photobleach too

quickly

Oxygen scavenger system is

not working; laser power is too

high.

Prepare fresh imaging buffer;

optimize the concentration of

OSS components; reduce

laser power.

Excessive blinking
Inefficient triplet state

quenching.

Add or increase the

concentration of a triplet state

quencher like Trolox.

No single molecules observed

Sample concentration is too

high or too low; inefficient

immobilization.

Optimize sample dilution;

check the activity of biotin and

streptavidin.

Conclusion
The Rhodamine 6G cation is a robust and versatile fluorophore for single-molecule imaging

studies. By carefully controlling the experimental conditions, particularly the surface chemistry

and imaging buffer composition, researchers can acquire high-quality data that reveals the

intricate workings of biological molecules. The protocols and guidelines presented in this

application note provide a solid foundation for conducting successful single-molecule

experiments with R6G.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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